delta2-Cefadroxil
Overview
Description
delta2-Cefadroxil, also known as (6R,7R)-7-[®-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a derivative of the antibiotic cefadroxil. It is used as a reference standard in pharmaceutical analysis to ensure the quality, purity, and strength of cefadroxil in various formulations .
Preparation Methods
The preparation of delta2-Cefadroxil involves several steps:
Starting Material: Cefadroxil is used as the starting material.
Solvent Addition: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C while stirring vigorously.
Filtration and Washing: The mixture is filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.
Drying: The filter cake is dried under vacuum or in the air.
Ammonia Water Treatment: The dried filter cake is placed in ammonia water, stirred gently, and the pH is kept below 9 to obtain an ammonia water solution of cefadroxil.
Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C and the pH between 4.0 and 6.0.
Crystallization: The solution is allowed to stand, crystallize, and then filtered under vacuum.
Chemical Reactions Analysis
delta2-Cefadroxil undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the β-lactam ring.
Scientific Research Applications
delta2-Cefadroxil is primarily used in pharmaceutical research and quality control:
Pharmaceutical Analysis: It serves as a reference standard for the analysis of cefadroxil in various formulations to ensure compliance with pharmacopeial standards.
Stability Studies: The compound is used in stability studies to understand the degradation pathways and shelf-life of cefadroxil-containing products.
Mechanism of Action
delta2-Cefadroxil, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
delta2-Cefadroxil is similar to other cephalosporin antibiotics such as cephalexin and cephradine:
Similar Compounds
- Cephalexin
- Cephradine
- Cefuroxime
- Cefepime
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALASAGQUABEC-XOGJBXBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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